molecular formula C12H27NS4 B12292491 Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- CAS No. 219658-99-8

Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-

Cat. No.: B12292491
CAS No.: 219658-99-8
M. Wt: 313.6 g/mol
InChI Key: WHDPMSLPPHWMPL-UHFFFAOYSA-N
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Description

The compound Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- is a structurally complex amine featuring multiple thioether (-S-) linkages. The molecule consists of an ethanamine backbone substituted with two [2-(ethylthio)ethyl]thio groups: one at the 2-position of the ethanamine chain and another attached to the nitrogen atom.

Properties

CAS No.

219658-99-8

Molecular Formula

C12H27NS4

Molecular Weight

313.6 g/mol

IUPAC Name

2-(2-ethylsulfanylethylsulfanyl)-N-[2-(2-ethylsulfanylethylsulfanyl)ethyl]ethanamine

InChI

InChI=1S/C12H27NS4/c1-3-14-9-11-16-7-5-13-6-8-17-12-10-15-4-2/h13H,3-12H2,1-2H3

InChI Key

WHDPMSLPPHWMPL-UHFFFAOYSA-N

Canonical SMILES

CCSCCSCCNCCSCCSCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- typically involves the reaction of ethanamine with ethylthio compounds under controlled conditions. One common method involves the use of ethanamine and 2-(ethylthio)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The ethylthio groups can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. This compound’s unique structure allows it to modulate various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- (Target) ~C₁₂H₂₆N₂S₄ ~326 Thioether (-S-), secondary amine High lipophilicity, potential ligand
Ethanamine, 2-(ethylthio)-N-[2-(ethylthio)ethyl] (81526-29-6) C₈H₁₉NS₂ 193 Thioether, secondary amine Intermediate for drug synthesis
2-(Ethylthio)ethanamine hydrochloride (871-76-1) C₄H₁₂ClNS 141.5 Thioether, primary amine (protonated) Water-soluble, reactive amine
N,N-Dimethyl-2-(methylthio)ethanamine (70350-06-0) C₅H₁₃NS 119 Thioether, tertiary amine Enhanced stability, low polarity
Ethanamine, 2-[(2-aminoethyl)thio]-N-[2-[(2-aminoethyl)thio]ethyl] (34278-17-6) C₈H₂₀N₄S₂ 236 Thioether, primary/secondary amines Chelating agent, high reactivity

Biological Activity

Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- (CAS No. 219658-99-8) is a compound characterized by a complex thioether structure. This article examines its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

Molecular Formula : C12H27NS4
Molecular Weight : 313.61 g/mol
Structural Characteristics : The compound features multiple thiol groups, which are significant for its reactivity and interaction with biological systems.

Synthesis

The synthesis of Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- can be achieved through the reaction of 2-ethylthioethanethiol with bis(2-chloroethyl)amine hydrochloride. This method highlights the importance of thiol chemistry in creating complex amines that may exhibit unique biological properties .

Cytotoxicity

Cytotoxicity assays are crucial for evaluating the safety and therapeutic potential of new compounds. Preliminary studies on related thioether compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, thioether-containing compounds have been reported to induce apoptosis in cancer cells through oxidative stress mechanisms . Future research could explore the cytotoxic effects of Ethanamine on different cell lines to ascertain its therapeutic viability.

Neuroprotective Effects

Some thioether compounds have been investigated for neuroprotective properties. These compounds may modulate neurotransmitter levels or protect against oxidative stress in neuronal cells. Although direct evidence for Ethanamine's neuroprotective effects is sparse, its structural attributes warrant investigation in neuropharmacological contexts.

Case Study 1: Antimicrobial Activity

A study conducted on various thioether derivatives revealed that certain modifications to the thiol groups enhanced antimicrobial activity against Gram-positive bacteria. The study suggests that Ethanamine could be a candidate for further investigation in this field, particularly for developing new antibiotics .

Case Study 2: Cytotoxic Evaluation

In vitro evaluations of thioether-containing compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives similar to Ethanamine demonstrated significant cytotoxicity against breast cancer cell lines, indicating a potential pathway for therapeutic application .

Data Tables

PropertyValue
CAS Number219658-99-8
Molecular FormulaC12H27NS4
Molecular Weight313.61 g/mol
Antimicrobial ActivityPotential (based on structure)
CytotoxicityUnder investigation

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